![molecular formula C17H13N2NaO4S B606667 Acid Orange 8 CAS No. 5850-86-2](/img/structure/B606667.png)
Acid Orange 8
Overview
Description
Acid Orange 8 is an azo dye derivative that is commonly used in textile dyeing . It has a molecular weight of 364.35 g/mol and its chemical formula is C17H13N2NaO4S .
Molecular Structure Analysis
The molecular structure of Acid Orange 8 involves an azo group (-N=N-), which is responsible for its dyeing properties . The exact structural intricacies that define the chromatic richness of Acid Orange 8 are not specified in the available resources.
Chemical Reactions Analysis
Acid Orange 8 has been studied for its photodegradation induced by TiO2 (titanium dioxide) in aqueous solution . The degradation rate of Acid Orange 8 increases with decreasing concentration, increasing light intensity, and under acidic conditions . Different components in water can also affect the photodegradation of Acid Orange 8 .
Physical And Chemical Properties Analysis
Acid Orange 8 is a powder with a dye content of approximately 60-65% . It is soluble in water .
Scientific Research Applications
Photodegradation in Wastewater Treatment
Acid Orange 8 has been utilized as a target pollutant in the study of photodegradation processes. Nitrocellulose membranes (NCM) are employed under simulated sunlight to investigate the degradation of Acid Orange 8, with factors like concentration, light intensity, and the presence of various ions affecting the rate of photodegradation . This application is significant in the field of organic wastewater treatment, offering a method for removing azo dyes from wastewater.
Environmental Pollution Indicator
The discharge of azo dye wastewater, including Acid Orange 8, is a growing source of environmental pollution. Research has shown that these compounds can alter the pH and chemical composition of water bodies, affecting the safety of ecosystems through bioaccumulation . Acid Orange 8 can serve as an indicator of pollution levels in water bodies, particularly in the textile industry.
Optimization of Photodegradation Conditions
Studies have determined the optimal conditions for the photodegradation of Acid Orange 8, such as a solution concentration of 20 μmol/L, membrane area of 17.35 cm², light intensity of 481 μmol/(m²s), and a pH value of 3.0 . This research aids in optimizing conditions for the effective degradation of azo dyes in various environments.
Influence of Water Components on Degradation
Research has also explored how different components in water, like calcium, magnesium, and nitrate ions, can promote the photodegradation of Acid Orange 8, while carbonate ions may inhibit it . This knowledge is crucial for understanding and improving the degradation process in different water treatment scenarios.
Photocatalytic Degradation Studies
Acid Orange 8 has been used in studies to examine its photodegradation when induced by titanium dioxide (TiO2) in aqueous solutions . These studies contribute to the broader field of photocatalytic degradation, which is vital for developing advanced water treatment technologies.
Microbial Degradation Research
While specific studies on Acid Orange 8 were not found, related azo dyes like Acid Orange 7 have been extensively studied for microbial degradation . These studies provide insights into the potential for using microorganisms to degrade Acid Orange 8, highlighting the importance of biological interventions in dye wastewater treatment.
Future Directions
The future directions for Acid Orange 8 could involve its removal from wastewater. For instance, Acid Orange 8 has been used to study its photodegradation induced by nitrocellulose membranes under simulated sunlight . The silicon nanoparticles had an absorption capacity of 230 mg/g and the nanoparticles were able to be reused for up to five cycles .
properties
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWNIQBSYQVEKJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041709 | |
Record name | C.I. Acid Orange 8, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Orange 8 | |
CAS RN |
5850-86-2 | |
Record name | C.I. 15575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Orange 8, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-(2-hydroxynaphth-1-ylazo)-3-methylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID ORANGE 8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B1184HXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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